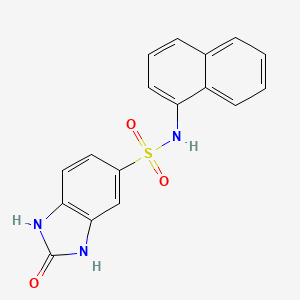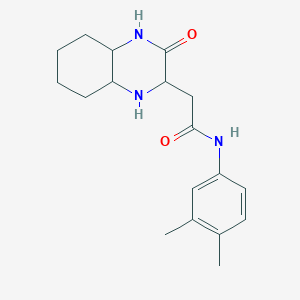![molecular formula C19H23N3O3 B4122212 1-[2,6-Di(propan-2-yl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B4122212.png)
1-[2,6-Di(propan-2-yl)phenyl]-3-(4-nitrophenyl)urea
Overview
Description
N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms This particular compound features two distinct aromatic groups: a 2,6-diisopropylphenyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)urea typically involves the reaction of 2,6-diisopropylaniline with 4-nitrophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)urea may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids (e.g., aluminum chloride).
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2,6-diisopropylphenyl-N-(4-aminophenyl)urea.
Substitution: Various substituted derivatives depending on the reagents used.
Hydrolysis: 2,6-diisopropylaniline, 4-nitroaniline, carbon dioxide.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis, particularly in the preparation of other urea derivatives.
Biology: Potential use as a ligand in the study of enzyme inhibition or protein-ligand interactions.
Medicine: Investigation of its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)urea depends on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The nitro and isopropyl groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-(4-nitrophenyl)urea: Lacks the diisopropyl groups, which may affect its chemical properties and applications.
N-(2,6-dimethylphenyl)-N’-(4-nitrophenyl)urea: Similar structure but with methyl groups instead of isopropyl groups, potentially leading to different reactivity and applications.
Uniqueness
N-(2,6-diisopropylphenyl)-N’-(4-nitrophenyl)urea is unique due to the presence of both diisopropyl and nitrophenyl groups, which confer distinct steric and electronic properties
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)phenyl]-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-12(2)16-6-5-7-17(13(3)4)18(16)21-19(23)20-14-8-10-15(11-9-14)22(24)25/h5-13H,1-4H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCZZXPEPFDIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-sec-butylphenyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4122130.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea](/img/structure/B4122149.png)

![3-(3-fluorophenyl)-5-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4122155.png)
![5-[4-(4-CHLOROBENZOYL)PIPERAZINO]-1,3-DIMETHYL-6-NITRO-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B4122167.png)
![2-{[(2-bromobenzyl)thio]acetyl}-N-1-naphthylhydrazinecarbothioamide](/img/structure/B4122170.png)
![Piperidine, 1-[[5-nitro-2-(1-piperidinyl)phenyl]sulfonyl]-](/img/structure/B4122172.png)
![methyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4122176.png)
![4-(naphthalen-1-ylmethyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B4122178.png)

![1-[1-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methoxyphenyl)thiourea](/img/structure/B4122184.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4122198.png)

